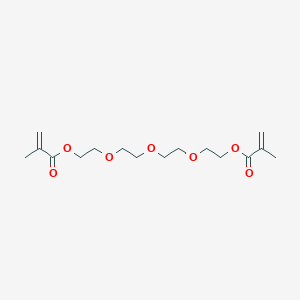

Tetraethylene glycol dimethacrylate

Description

Significance and Research Context of TEGDMA in Biomaterials

The significance of TEGDMA in biomaterials, especially in dental composites, is multifaceted. It plays a crucial role in tailoring the final properties of the material, such as flexibility, impact resistance, and chemical resistance. adakem.comconnectchemicals.com Research has extensively investigated the influence of TEGDMA concentration on the mechanical and physical properties of dental resins. For instance, studies have shown that varying the ratio of TEGDMA to other monomers like Bis-GMA or urethane (B1682113) dimethacrylate (UDMA) can significantly alter the hardness, flexural strength, and flexural modulus of the resulting composite. researchgate.net

The hydrophilic nature of TEGDMA, attributed to the ether linkages in its structure, is another area of significant research interest. um.edu.mynih.gov This property influences the water sorption and solubility of the dental composite, which can impact its long-term stability in the oral environment. chemicalbook.comnih.gov Furthermore, the release of unreacted TEGDMA monomers from dental restorations due to incomplete polymerization is a critical aspect of its research context. chemicalbook.comnih.gov Scientific investigations have focused on understanding the kinetics of monomer elution and its potential interactions with the biological environment. chemicalbook.com

Historical Overview of TEGDMA Application in Scientific Studies

The application of TEGDMA in scientific studies is closely intertwined with the development of dental composite restorative materials. Early dental composites utilized Bis-GMA as the primary monomer, but its high viscosity presented handling challenges. researchgate.netnih.gov The introduction of TEGDMA as a diluent monomer was a significant advancement, enabling the formulation of composites with improved workability and higher filler loading. um.edu.mynih.gov

Historical research has focused on optimizing the concentration of TEGDMA to balance viscosity reduction with mechanical properties. Studies from the 1980s explored the effects of substituting TEGDMA with other monomers, noting the impact on properties like shrinkage and glass transition temperature. um.edu.my Over the years, extensive research has been conducted to understand the polymerization kinetics of TEGDMA-containing resins, the degree of conversion, and the resulting network structure. nih.gov These foundational studies have been instrumental in refining the composition of modern dental composites.

Current Research Trends and Future Directions for TEGDMA

Current research on TEGDMA is exploring several innovative avenues. One significant trend is the development of bioactive dental materials that can interact with the oral environment to prevent secondary caries. nih.gov This includes functionalizing fillers with TEGDMA to enhance their integration into the resin matrix and potentially modulate ion release. nih.gov

Another area of active investigation is the modification of TEGDMA or its partial replacement to address issues like polymerization shrinkage and cytotoxicity. nih.govresearchgate.net For instance, the use of pre-polymerized TEGDMA particles as a co-filler is being explored to reduce viscosity and improve the degree of crosslinking in dental composites. bohrium.comnih.govmdpi.com

Future research is likely to focus on the development of novel monomers and resin systems that can overcome the limitations of TEGDMA, such as its potential to leach and cause adverse biological effects. nih.govresearchgate.net The exploration of alternative crosslinking agents and the use of nanotechnology to create composites with enhanced properties and biocompatibility are also promising future directions. mdpi.com Additionally, there is a growing interest in understanding the long-term clinical performance of TEGDMA-based materials and their interaction with oral tissues at a molecular level. mdpi.comnih.gov

Detailed Research Findings

The Impact of TEGDMA on Polymer Network and Mechanical Properties

The concentration of TEGDMA in a resin blend significantly influences the resulting polymer network structure and, consequently, its mechanical properties. Research has demonstrated that increasing the concentration of the flexible TEGDMA monomer in co-polymerizations with the more rigid Bis-GMA can lead to a higher degree of conversion and crosslink density. nih.gov However, this is often accompanied by a decrease in flexural strength and an increase in volumetric shrinkage. nih.gov

The formation of free volume, or voids between polymer chains, is another critical aspect. While higher TEGDMA content can initially decrease free volume due to increased conversion, at very high concentrations, the flexibility of the monomer can lead to an increase in free volume pore size. nih.gov This complex interplay between conversion, crosslinking, and free volume highlights the importance of optimizing TEGDMA concentration for desired material performance.

| Property | Effect of Increasing TEGDMA Concentration | Reference |

| Viscosity | Decreases | researchgate.netnih.gov |

| Degree of Conversion | Generally Increases | um.edu.mynih.gov |

| Polymerization Shrinkage | Increases | nih.govnih.gov |

| Flexural Strength | Can Decrease | nih.gov |

| Water Sorption | Can Increase | nih.gov |

This table summarizes the general effects of increasing the concentration of TEGDMA in a dimethacrylate resin system.

Elution and Biological Interactions of TEGDMA

A significant body of research has been dedicated to studying the elution of unreacted TEGDMA from dental composites and its subsequent biological interactions. Due to incomplete polymerization, residual monomers can leach into the oral cavity and surrounding tissues. chemicalbook.comnih.gov Studies have shown that the release of monomers is highest in the first 24 hours after polymerization. chemicalbook.com

The hydrophilic nature of TEGDMA contributes to its leaching into the aqueous environment of the mouth. nih.gov Once eluted, TEGDMA has been shown in in-vitro studies to be cytotoxic to various cell types, including dental pulp cells. nih.govmdpi.comnih.gov Research has investigated the molecular mechanisms of this cytotoxicity, including the induction of apoptosis (programmed cell death) through both caspase-dependent and caspase-independent pathways. mdpi.com Furthermore, TEGDMA has been found to interact with intracellular molecules, such as glutathione (B108866), potentially reducing the cell's detoxification capacity. nih.govresearchgate.net

| Research Finding | Details | Reference |

| Monomer Elution | Unreacted TEGDMA can leach from dental composites, with the highest release in the first 24 hours. | chemicalbook.com |

| Cytotoxicity | In-vitro studies have demonstrated that TEGDMA can be cytotoxic to various cell types, including dental pulp cells. | nih.govmdpi.comnih.gov |

| Apoptosis Induction | TEGDMA can induce apoptosis in pulp cells through both caspase-dependent and caspase-independent pathways. | mdpi.com |

| Cellular Interaction | TEGDMA can penetrate cell membranes and react with intracellular molecules like glutathione. | nih.govresearchgate.net |

| Immune Response Modulation | TEGDMA has been shown to suppress the secretion of certain cytokines, indicating a potential to dampen immune responses. | mdpi.com |

This table presents key research findings related to the elution and biological interactions of TEGDMA.

Properties

IUPAC Name |

2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c1-13(2)15(17)22-11-9-20-7-5-19-6-8-21-10-12-23-16(18)14(3)4/h1,3,5-12H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHJXDSHSVNJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25101-32-0 | |

| Record name | Tetraethylene glycol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044515 | |

| Record name | Tetraethyleneglycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light brown viscous liquid; [Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-17-1, 25101-32-0 | |

| Record name | Tetraethylene glycol, dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyleneglycol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAETHYLENEGLYCOL DIMETHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethyleneglycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-trioxaundecamethylene dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT038EQF54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Polymerization Science and Engineering of Tegdma

Advanced Polymerization Mechanisms and Kinetics of TEGDMA

The polymerization of TEGDMA can be initiated through various mechanisms, each influencing the reaction kinetics and final polymer properties. The process is a complex free-radical polymerization characterized by phenomena such as autoacceleration (gel effect), autodeceleration, and reaction diffusion-controlled termination, leading to spatially heterogeneous networks. mdpi.com

Photoinitiation is a common method for polymerizing TEGDMA-containing systems, especially in dental applications where on-demand curing is essential. This process involves a photoinitiator system, which typically consists of a photosensitizer and a co-initiator. A widely used system is camphorquinone (B77051) (CQ) paired with an amine co-initiator like N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA). researchgate.net

The kinetics of photopolymerization are often studied using techniques like differential photocalorimetry (DPC) or differential scanning calorimetry (DSC) equipped with a light source. researchgate.netacs.org These methods monitor the heat released during the exothermic polymerization reaction, allowing for the determination of the rate of polymerization (Rp) and the degree of conversion (DC). researchgate.net The polymerization rate typically shows a curve with an initial acceleration period, a maximum rate (Rp,max), and then a deceleration as mobility decreases and the reaction becomes diffusion-controlled. researchgate.net

The type of base monomer also affects the optimal amount of TEGDMA. Systems based on urethane (B1682113) dimethacrylate (UDMA) or ethoxylated bisphenol A dimethacrylate (EBADMA) may require smaller amounts of TEGDMA to reach optimum reactivity compared to Bis-GMA systems. researchgate.netacs.orgnist.gov

Redox-initiated polymerization is another vital mechanism, particularly for chemical-cure and dual-cure systems where light cannot penetrate sufficiently. This method utilizes a two-component system comprising an oxidizing agent and a reducing agent that generate free radicals at ambient temperatures upon mixing. researchgate.netcmu.edu A classic example is the combination of benzoyl peroxide (BPO) as the oxidizing agent (initiator) and a tertiary amine, such as 4-N,N-dimethylamino phenethyl alcohol, as the reducing agent (co-initiator). researchgate.netzendy.ioresearchgate.net

The kinetics of redox polymerization are influenced by the specific monomers and the initiator system used. In studies comparing homopolymers, the maximum rate of redox polymerization followed the order of Bis-GMA > UDMA > TEGDMA > Bis-EMA, while the final degree of conversion followed the reverse order: TEGDMA > UDMA > Bis-EMA > Bis-GMA. researchgate.netzendy.io This highlights TEGDMA's high conversion potential, attributed to its molecular flexibility. researchgate.netzendy.io

When TEGDMA is used as a diluent in redox-initiated copolymerizations, it generally increases the final degree of conversion. researchgate.netzendy.io For Bis-GMA/TEGDMA systems, a synergistic effect on the final double-bond conversion is observed. researchgate.netzendy.io The termination phase in these reactions is clearly diffusion-controlled, with the effect starting earlier in more rigid and bulky monomers like Bis-GMA. researchgate.netzendy.io

A novel approach in composite material design involves the use of pre-polymerized TEGDMA (P-TEGDMA) particles as an organic co-filler. bohrium.commdpi.comnih.gov These particles are synthesized via bulk polymerization, typically initiated thermally using an initiator like azobisisobutyronitrile (AIBN). mdpi.com The liquid TEGDMA monomer is heated with the dissolved initiator until it converts into a solid, crosslinked polymer, which is then crushed into a powder. mdpi.com

Incorporating these P-TEGDMA particles into a new resin matrix (e.g., a Bis-GMA/TEGDMA mixture) can modify the material's properties. bohrium.commdpi.com Research has shown that adding a small percentage (e.g., 2.5 wt.%) of P-TEGDMA can significantly reduce the viscosity of the composite paste and increase the final degree of conversion. bohrium.comnih.gov This is attributed to a plasticizing effect of the P-TEGDMA particles, which enhances polymer chain mobility. mdpi.com However, at higher concentrations (e.g., 10 wt.%), the viscosity may increase. mdpi.com This technique offers a way to modulate the rheological and mechanical properties of the final composite material. bohrium.comnih.gov

The degree of conversion (DC) is a critical parameter that quantifies the extent of polymerization, representing the percentage of monomer double bonds (C=C) that have been converted into single bonds (C-C) in the polymer network. mdpi.com A higher DC is generally associated with improved mechanical properties and biocompatibility, as it implies a lower amount of leachable, unreacted monomer. cda-adc.canih.gov

Fourier-transform infrared (FTIR) spectroscopy is a widely used technique to determine the DC. mdpi.com The analysis involves monitoring the decrease in the absorbance peak of the methacrylate C=C bond, typically around 1638 cm⁻¹, relative to an internal standard peak (e.g., an aromatic C=C bond at 1608 cm⁻¹) that remains unchanged during polymerization. mdpi.com Other methods for analyzing DC include micro-Raman spectroscopy, differential scanning calorimetry (DSC), and surface microhardness measurements. mdpi.comnih.gov

TEGDMA consistently demonstrates a high degree of conversion compared to other common dental monomers like Bis-GMA. mdpi.comscielo.br Its flexibility and low viscosity contribute to greater molecular mobility during polymerization, allowing more reactive groups to find each other even in later stages of the reaction. scielo.brmdpi.com Studies have shown a strong inverse correlation between the DC and the amount of leached TEGDMA monomer from the cured polymer. cda-adc.ca For example, increasing the curing time leads to a higher DC and consequently, a lower amount of eluted TEGDMA. cda-adc.ca

The table below summarizes findings on the degree of conversion for TEGDMA and related monomers from a comparative study.

| Monomer | Degree of Conversion (DC) % at 24h | Max. Polymerization Rate (Rp,max) (%/s) |

|---|---|---|

| TEGDMA | 84.7 (±1.4) | 2.9 (±0.4) |

| BisEMA | 68.9 (±1.2) | 2.1 (±0.2) |

| UDMA | 65.8 (±1.9) | 3.8 (±0.5) |

| BisGMA | 55.0 (±2.5) | 1.1 (±0.1) |

Data adapted from a study by Gajewski et al., comparing homopolymers. scielo.br

Crosslinking Density and Network Formation in TEGDMA Polymers

The polymerization of a difunctional monomer like TEGDMA results in a three-dimensional, crosslinked polymer network. mdpi.com The structure of this network, particularly its crosslink density, is a primary determinant of the material's mechanical properties. mdpi.comnih.gov Crosslink density refers to the number of crosslinks per unit volume.

The crosslink density can be estimated experimentally using techniques like Dynamic Mechanical Analysis (DMA) or rheology. tainstruments.com By measuring the storage modulus (G') in the rubbery plateau region (above the glass transition temperature), one can calculate the molecular weight between crosslinks (Mc) and thus the crosslink density. tainstruments.com

In copolymer systems, such as Bis-GMA/TEGDMA, increasing the concentration of TEGDMA generally leads to a higher degree of conversion and a more densely crosslinked network, up to a certain point. mdpi.comnih.gov However, some studies have noted that beyond a certain concentration (e.g., 50 wt%), the crosslink density may begin to decrease. mdpi.com Furthermore, the higher flexibility of TEGDMA can introduce greater free volume into the polymer network compared to the more rigid Bis-GMA. nih.govnih.gov

Influence of Co-monomers and Additives on TEGDMA Polymerization

TEGDMA is rarely used as a homopolymer in practical applications; it is almost always copolymerized with other monomers to achieve a balance of properties. nih.gov The choice of co-monomers and additives significantly influences the polymerization process and the final characteristics of the polymer.

The most common co-monomer for TEGDMA is Bis-GMA. mdpi.com Bis-GMA provides stiffness and strength due to its rigid aromatic backbone, while TEGDMA acts as a reactive diluent, reducing the high viscosity of Bis-GMA and increasing monomer mobility and the final degree of conversion. nih.govmdpi.comnih.gov This combination often results in synergistic effects on the polymerization rate and conversion. researchgate.netacs.org The reactivity of the system is highly dependent on the composition; for example, a 50/50 wt% mixture of Bis-GMA and TEGDMA is often cited as a good balance of properties and reactivity. nist.gov

Other dimethacrylate monomers like UDMA and Bis-EMA are also frequently used with TEGDMA. researchgate.netscielo.br UDMA resins, when mixed with TEGDMA, are often more reactive than Bis-GMA resins at similar concentrations. researchgate.netnist.gov The addition of monomers like 2-hydroxyethyl methacrylate (HEMA) can positively affect the properties of Bis-GMA/UDMA/TEGDMA systems, possibly by improving the mobility and miscibility of the other monomers. nih.govresearchgate.net Conversely, adding 1,6-hexanediol (B165255) dimethacrylate (HDDMA) has been shown to result in lower mechanical properties in some formulations. nih.govresearchgate.net

The table below details the composition of various experimental resin matrices containing TEGDMA and their resulting mechanical properties, illustrating the influence of co-monomers.

| Matrix Composition (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |

|---|---|---|

| UDMA/Bis-GMA (50/50) | 63.6 (±10.4) | 2.0 (±0.2) |

| UDMA/Bis-GMA/TEGDMA (40/40/20) | 68.7 (±11.6) | 2.1 (±0.3) |

| UDMA/Bis-GMA/HDDMA (40/40/20) | 59.8 (±10.2) | 1.9 (±0.2) |

| UDMA/Bis-GMA/TEGDMA/HEMA (35/35/20/10) | 81.4 (±11.3) | 2.4 (±0.3) |

| UDMA/Bis-GMA/TEGDMA/HDDMA (35/35/20/10) | 65.8 (±10.9) | 2.1 (±0.2) |

Data adapted from a study by Pieniak et al. nih.gov

Synergistic Effects with Bisphenol A-glycidyl Methacrylate (Bis-GMA) and Urethane Dimethacrylate (UDMA)

Similarly, UDMA, which also possesses hydrogen-bonding capabilities via its urethane groups, demonstrates synergistic effects when combined with TEGDMA. nih.govmdpi.com Resin systems based on UDMA and TEGDMA have been shown to achieve a higher degree of conversion compared to their Bis-GMA/TEGDMA counterparts. researchgate.net The combination of Bis-GMA, UDMA, and TEGDMA in a single formulation can yield superior physical and mechanical properties compared to resins containing only TEGDMA. researchgate.net For instance, a copolymer comprising a specific UDMA monomer, Bis-GMA, and TEGDMA was found to have an improved degree of conversion and enhanced mechanical properties. mdpi.com The interactions between the urethane groups of UDMA and the hydroxyl groups of Bis-GMA can form strong hydrogen bonds, which are stronger than other hydrogen bonds present in systems with TEGDMA, influencing the monomer mobility and final network properties. nih.gov

| Monomer System | Key Finding | Reference |

|---|---|---|

| Bis-GMA/TEGDMA | Copolymerization increases both the conversion and the maximum rate of polymerization compared to the neat monomers. The viscosity of the system plays a significant role in the polymerization rate. | nih.govnih.gov |

| UDMA/TEGDMA | UDMA/TEGDMA-based composites exhibited higher degree of conversion values compared with Bis-GMA/TEGDMA-based composites. | researchgate.net |

| Bis-GMA/UDMA/TEGDMA | Copolymers with specific UDMAs showed improved degree of conversion and mechanical properties. Strong hydrogen bonds form between UDMA and Bis-GMA. | nih.govmdpi.com |

| TEGDMA + Proton Donor (e.g., Bis-GMA) | TEGDMA can participate in physical crosslinking via hydrogen bonds only when a proton donor is present in the system. | nih.gov |

Role of Diluents and Viscosity Modifiers in TEGDMA Formulations

In the formulation of resin-based materials, viscosity is a critical parameter that affects handling, filler incorporation, and polymerization kinetics. nih.gov Base monomers like Bis-GMA are extremely viscous due to their high molecular weight and strong intermolecular hydrogen bonding. biomatj.comohi-s.com This high viscosity necessitates the use of low-viscosity reactive diluents to achieve a workable consistency. researchgate.netmdpi.com

TEGDMA is the most commonly used reactive diluent in dental resin composites. researchgate.netmdpi.comresearchgate.net Its primary role is to reduce the viscosity of the resin matrix, which allows for higher filler loading and improved handling characteristics. nih.govnih.gov The logarithmic decrease in viscosity achieved by the systematic addition of TEGDMA to Bis-GMA is a key factor in enhancing polymerization kinetics. nih.gov By increasing the mobility of the monomer and radical chain ends, TEGDMA helps to delay the onset of auto-deceleration and vitrification, leading to a higher final conversion of double bonds. nih.gov

However, the inclusion of TEGDMA is not without trade-offs. Higher concentrations of this diluent can lead to increased polymerization shrinkage and greater water sorption in the cured polymer, which can negatively affect the material's durability. nih.govresearchgate.net This has prompted research into alternative diluents. Studies have explored diethylene glycol dimethacrylate (DEGDMA) and ethylene (B1197577) glycol dimethacrylate (EGDMA) as potential replacements for TEGDMA, noting a decrease in volumetric shrinkage and an increase in mechanical strength in some formulations. researchgate.net Other low-viscosity dimethacrylates like ethoxylated bisphenol A dimethacrylate (BisEMA) are also used to modify resin viscosity. mdpi.comresearchgate.net

Interestingly, studies using non-reactive, hydrogenated versions of these monomers have further elucidated the role of viscosity. The addition of hydrogenated TEGDMA (acting as a non-reactive solvent) to a Bis-GMA polymerization dramatically increased the reaction rate and final conversion. nist.gov Conversely, adding viscous, hydrogenated Bis-GMA to a TEGDMA polymerization also led to a significant increase in the polymerization rate, highlighting how viscosity modification directly impacts the diffusion-controlled kinetics of the reaction. nist.gov

| Bis-GMA (wt%) | TEGDMA (wt%) | Viscosity (Pa·s) at 25°C | Key Observation |

|---|---|---|---|

| 100 | 0 | ~1200 | Extremely high viscosity of pure Bis-GMA. |

| 75 | 25 | ~6.5 | Significant reduction in viscosity with 25% TEGDMA. |

| 50 | 50 | ~0.5 | Further reduction, leading to a very fluid resin. |

| 25 | 75 | ~0.1 | Viscosity approaches that of the diluent. |

| 0 | 100 | ~0.05 | Very low viscosity of pure TEGDMA. nih.gov |

Impact of Initiators and Inhibitors on TEGDMA Polymerization

The polymerization of TEGDMA-based resins is typically initiated by a free-radical mechanism, most commonly activated by visible light (photopolymerization). The efficiency of this process is highly dependent on the photoinitiator system used. researchgate.netnih.gov An inhibitor is also a crucial component, added in small quantities to prevent spontaneous polymerization during storage and provide adequate working time.

Photoinitiator systems are generally classified as Type I (cleavage) or Type II (hydrogen abstraction). nih.gov

Type II Systems: The most conventional system used in dental materials consists of camphorquinone (CQ) as the photosensitizer and an amine co-initiator, such as N,N-dimethyl-p-toluidine (DMPT) or ethyl 4-dimethylaminobenzoate (EDMAB). researchgate.netnih.gov When exposed to blue light (around 470 nm), CQ enters an excited state and abstracts a hydrogen atom from the amine, generating an amine-derived free radical that initiates polymerization. nih.gov The concentration of the CQ/amine system and the intensity of the curing light significantly affect the polymerization rate and conversion.

Type I Systems: These initiators, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (BAPO), undergo cleavage into two free radicals upon light absorption. nih.govnih.gov Type I initiators are generally more efficient than Type II systems. nih.gov For example, in a Bis-GMA/TEGDMA mixture, TPO was found to be significantly more efficient than a CQ/amine system, achieving a higher degree of conversion (78% vs. 65%) with a much shorter light exposure time (5s vs. 20s). nih.gov This increased efficiency is attributed to a higher quantum yield of radical generation. nih.gov

The choice of initiator directly alters the polymerization kinetics. researchgate.netsemanticscholar.org For instance, resins containing phenyl propanedione (PPD) as an initiator exhibited a slower maximum polymerization rate compared to those with CQ. researchgate.net

Inhibitors , such as butylated hydroxytoluene (BHT), are added to the monomer mixture to scavenge any stray free radicals that might form due to heat or ambient light exposure during storage, thus ensuring the shelf-life of the uncured material. nih.gov

| Photoinitiator System (0.5 wt%) | Type | Required Exposure Time for Max. Conversion | Maximum Conversion Achieved | Reference |

|---|---|---|---|---|

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Type I (Cleavage) | 5 seconds | ~78% | nih.gov |

| Camphorquinone (CQ) / Amine | Type II (H-Abstraction) | 20 seconds | ~65% | nih.gov |

Methodologies for Characterizing TEGDMA Polymerization and Crosslinking

To understand and optimize the performance of TEGDMA-based polymers, it is essential to accurately characterize the polymerization process and the structure of the final crosslinked network. Several analytical techniques are employed for this purpose, with Fourier-Transform Infrared (FTIR) Spectroscopy and rheology being two of the most powerful and widely used methods.

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Kinetics and Conversion

Fourier-Transform Infrared (FTIR) spectroscopy is a primary technique for monitoring the kinetics of polymerization in real-time and determining the final degree of conversion (DC). researchgate.netresearchgate.net The methodology is based on tracking the concentration of methacrylate C=C double bonds, which are consumed during the free-radical polymerization process.

The analysis focuses on the vibrational absorption band of the methacrylate C=C bond, which typically appears at approximately 1638 cm⁻¹. researchgate.net During polymerization, the intensity of this peak decreases as the double bonds are converted into single bonds within the polymer backbone. To quantify this change accurately, the C=C peak intensity is normalized against an internal standard peak that does not change during the reaction. elsevierpure.com In Bis-GMA/TEGDMA systems, the aromatic C=C stretching vibration from the Bis-GMA molecule (often found near 1608 cm⁻¹ or 1582 cm⁻¹) is commonly used as this internal reference. elsevierpure.com

The degree of conversion (DC) at any given time is calculated using the following formula, comparing the ratio of the aliphatic C=C peak to the aromatic reference peak in the cured state versus the uncured state:

DC (%) = [1 - ( (C=C aliphatic / C=C aromatic)polymer / (C=C aliphatic / C=C aromatic)monomer )] x 100

By collecting spectra at regular intervals during photopolymerization (a technique known as real-time FTIR), a kinetic profile of the reaction can be generated, showing the conversion and the rate of polymerization as a function of time. researchgate.netsemanticscholar.org This data is invaluable for studying the effects of different co-monomers, initiators, and curing conditions on the polymerization behavior. nist.gov

| Wavenumber (cm⁻¹) | Vibrational Assignment | Role in Analysis | Reference |

|---|---|---|---|

| ~1638 | Aliphatic C=C stretching (methacrylate) | Reactive group; its decreasing intensity is monitored to track conversion. | researchgate.net |

| ~1608 or ~1582 | Aromatic C=C stretching (from Bis-GMA) | Internal standard; its intensity remains constant during polymerization. | elsevierpure.com |

| ~1720 | C=O stretching (ester carbonyl) | Present in both monomer and polymer; can also be used as a reference in some cases. | mdpi.com |

Rheological Studies of TEGDMA-based Resins

Rheology, the study of the flow and deformation of matter, provides critical insights into the handling characteristics of uncured TEGDMA-based resins and the viscoelastic properties of the final cured network. biomatj.com Rheological measurements are typically performed using a rheometer, which can apply controlled stresses or strains to a material and measure the resulting response. rde.acpocketdentistry.com

For uncured resins, steady shear tests are used to determine viscosity. rde.ac Unfilled mixtures of Bis-GMA and TEGDMA typically exhibit Newtonian behavior, meaning their viscosity is independent of the shear rate. nih.gov However, when filled with inorganic particles to create a composite, these materials become non-Newtonian, specifically pseudoplastic (or shear-thinning), where viscosity decreases as the shear rate increases. rde.acpocketdentistry.comnih.gov This property is clinically important, as it means the material flows more easily under the pressure of placement but holds its shape at rest. Viscosity is highly sensitive to the monomer composition (e.g., the Bis-GMA/TEGDMA ratio) and temperature, with viscosity decreasing significantly at higher temperatures. biomatj.compocketdentistry.com

Dynamic oscillatory shear tests are used to probe the viscoelastic properties by applying a small, oscillating strain. This yields two key parameters:

Storage Modulus (G'): Represents the elastic (solid-like) component of the material.

Loss Modulus (G''): Represents the viscous (liquid-like) component.

By monitoring G' and G'' during photopolymerization, one can observe the transition from a liquid state (where G'' > G') to a crosslinked solid or gel state (where G' > G''). bohrium.com After curing, the magnitude of the storage modulus in the rubbery plateau region can be used to calculate the crosslinking density of the polymer network, a critical parameter that influences the material's mechanical strength and stability. tainstruments.com

| Rheological Test | Property Measured | State of Material | Key Findings / Application | Reference |

|---|---|---|---|---|

| Steady Shear Sweep | Viscosity (η) vs. Shear Rate | Uncured (Liquid) | Determines flow behavior (Newtonian, pseudoplastic). Viscosity depends on TEGDMA content and temperature. | rde.acpocketdentistry.comnih.gov |

| Dynamic Oscillatory Sweep (during cure) | Storage Modulus (G'), Loss Modulus (G'') | Curing (Liquid to Solid) | Monitors the gel point and the development of the elastic network during polymerization. | bohrium.com |

| Dynamic Mechanical Analysis (DMA) / Oscillatory Test (post-cure) | Rubbery Plateau Modulus (G') | Cured (Solid) | The modulus in the rubbery state is used to calculate the crosslinking density of the polymer network. | tainstruments.com |

Biological Interactions and Biocompatibility of Tegdma

Cytotoxicity Mechanisms of TEGDMA in Cellular Systems

Triethylene glycol dimethacrylate (TEGDMA), a monomer that can leach from resin-based dental composites, exhibits cytotoxic effects on various cell types, particularly human dental pulp and gingival fibroblasts. allenpress.comnih.govcapes.gov.br The mechanisms underlying this toxicity are multifaceted, involving the induction of programmed cell death (apoptosis), the generation of oxidative stress, and the impairment of crucial cellular functions. nih.govresearchgate.net Research indicates that TEGDMA's amphiphilic nature allows it to penetrate cell membranes, leading to interactions with biological pathways and subsequent adverse effects. researchgate.netnih.gov The cytotoxic response is often concentration-dependent, with studies showing a shift from apoptosis to necrosis at higher concentrations. mdpi.com

Apoptosis Induction and Pathways by TEGDMA

Apoptosis, or programmed cell death, is a primary mechanism by which TEGDMA induces cell death in pulp fibroblasts and other cell types. allenpress.commdpi.comnih.gov This controlled process of cell demise is characterized by cell shrinkage and the formation of apoptotic bodies without loss of membrane integrity, distinguishing it from necrosis. allenpress.com Studies have demonstrated that TEGDMA exposure activates molecular pathways leading to apoptosis. allenpress.comnih.gov Both intrinsic and extrinsic apoptotic pathways have been implicated in TEGDMA-induced cell death, indicating a complex signaling cascade. allenpress.commdpi.com

The caspase-dependent apoptotic pathways are central to TEGDMA-induced cytotoxicity. These pathways rely on the activation of a family of cysteine proteases called caspases, which execute the cell death program. mdpi.comyoutube.com Research has shown that TEGDMA exposure leads to the activation of multiple caspases in various cell lines, including human pulp cells and cementoblasts. nih.govnih.gov

The activation of both initiator and executioner caspases has been observed:

Extrinsic Pathway: This pathway is initiated by external signals binding to death receptors on the cell surface. allenpress.comyoutube.com Studies show that TEGDMA activates caspase-8, a key initiator caspase in the extrinsic pathway. allenpress.comnih.govnih.gov This activation is linked to members of the Tumor Necrosis Factor Receptor (TNFR) family. allenpress.com

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by internal stimuli. TEGDMA has been found to activate caspase-9, the primary initiator caspase of the intrinsic pathway. nih.govnih.gov

Executioner Caspases: Both pathways converge on the activation of executioner caspases, such as caspase-3, which then dismantle the cell. allenpress.comyoutube.com TEGDMA has been shown to significantly increase the activation of caspase-3. allenpress.comnih.gov

Endoplasmic Reticulum (ER) Stress Pathway: Some evidence suggests that TEGDMA can induce ER stress, leading to the activation of caspase-12, which can subsequently activate caspase-9 and -3. mdpi.comnih.gov

| Caspase | Role | Associated Pathway | Reference |

|---|---|---|---|

| Caspase-8 | Initiator | Extrinsic | allenpress.comnih.govnih.gov |

| Caspase-9 | Initiator | Intrinsic (Mitochondrial) | nih.govnih.gov |

| Caspase-3 | Executioner | Common Pathway | allenpress.comnih.govnih.gov |

| Caspase-12 | Initiator | Endoplasmic Reticulum Stress | mdpi.comnih.gov |

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A key mechanism of TEGDMA-induced cytotoxicity is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.netnih.gov Exposure to TEGDMA leads to the generation of ROS in human oral fibroblasts. nih.govnih.gov This increased ROS production can cause significant damage to cellular structures, including lipids, proteins, and DNA, ultimately contributing to cell death. nih.govresearchgate.net The production of ROS appears to be a later event, typically occurring after several hours of TEGDMA treatment, and follows an initial, more immediate disruption of the cell's antioxidant defenses. nih.govresearchgate.net

| Parameter | Effect of TEGDMA Exposure | Timing | Consequence | Reference |

|---|---|---|---|---|

| Glutathione (B108866) (GSH) | Significant depletion | Early (starts at 15-30 min) | Reduced antioxidant capacity | nih.govnih.gov |

| Reactive Oxygen Species (ROS) | Increased production | Late (after 3-4 hours) | Oxidative damage to biomolecules | nih.govresearchgate.net |

Mitochondrial Dysfunction and Bioenergetic Impairment

Mitochondria are a primary target of TEGDMA toxicity. The monomer has been shown to cause significant mitochondrial damage and impair cellular bioenergetics. researchgate.netnih.govnih.gov Research has identified mitochondrial respiratory Complex I as a specific molecular target of TEGDMA. nih.govnih.govresearchgate.net

Inhibition of Complex I by TEGDMA leads to several detrimental effects:

Impaired Respiration: Oxygen consumption and ATP production are greatly diminished when mitochondria are utilizing substrates for Complex I. nih.govresearchgate.net

Membrane Depolarization: TEGDMA causes a collapse of the mitochondrial membrane potential. researchgate.netnih.gov

Increased ROS Production: The inhibition of the electron transport chain at Complex I stimulates a significant increase in mitochondrial H₂O₂ production. nih.gov

Bioenergetic Insufficiency: The reduction in ATP synthesis leads to a rapid and drastic depletion of cellular ATP, compromising cellular energy-dependent processes. researchgate.netresearchgate.net

This mitochondrial dysfunction not only leads to a bioenergetic crisis but also exacerbates oxidative stress, directly contributing to the apoptotic cell death observed with TEGDMA exposure. researchgate.netnih.gov

Cellular Membrane Permeability and Intracellular Interactions

Due to its relatively hydrophilic nature, Tetraethylene glycol dimethacrylate (TEGDMA) can leach into aqueous environments like the oral cavity. nih.gov This property allows it to penetrate cellular membranes and interact with intracellular components. nih.govresearchgate.net Once inside the cell, TEGDMA has been shown to react with intracellular molecules. nih.gov A significant interaction is the formation of adducts with glutathione, a key cellular antioxidant. nih.govresearchgate.net This interaction can lead to a substantial depletion of the intracellular glutathione pool, thereby diminishing the cell's detoxifying capabilities. nih.govresearchgate.netresearchgate.net The depletion of glutathione is an early event that can occur even at subtoxic concentrations of TEGDMA. researchgate.net

Effects on Cell Viability and Proliferation

TEGDMA exhibits a concentration-dependent and time-dependent cytotoxic effect on various cell types, including human THP-1 monocytes, pulp cells, and cementoblasts. nih.govresearchgate.netnih.govmdpi.comnih.gov At higher concentrations, TEGDMA significantly reduces cell viability and inhibits cell proliferation. researchgate.netnih.govresearchgate.net For instance, in human THP-1 monocytes, concentrations of 4 mM and 8 mM TEGDMA were found to inhibit cell proliferation. researchgate.netnih.gov Similarly, studies on pulp cells have shown that concentrations of 1.5 mM and 3 mM TEGDMA lead to a significant decrease in viable cells within 24 hours. mdpi.com The toxic concentration threshold for pulp cells has been identified to be between 0.75 mM and 1.5 mM. mdpi.com

The mode of cell death induced by TEGDMA is also concentration-dependent, with evidence pointing towards both apoptosis and necrosis. nih.govresearchgate.net In murine macrophage cell line RAW264.7, TEGDMA was found to induce both apoptotic and necrotic cell death. researchgate.net Apoptosis, or programmed cell death, has been identified as a primary mechanism of cell death in pulp cells and THP-1 cells exposed to TEGDMA. researchgate.netnih.govmdpi.com This is characterized by cellular shrinkage, nuclear fragmentation, and the formation of apoptotic bodies.

| Cell Type | TEGDMA Concentration | Observed Effect | Reference |

|---|---|---|---|

| Human THP-1 Monocytes | 4 mM and 8 mM | Inhibition of cell proliferation. | researchgate.netnih.gov |

| Human Pulp Cells | 1.5 mM and 3 mM | Significant decrease in viable cells at 24 hours. | mdpi.com |

| OCCM.30 Cementoblasts | ≥1 mM | Significant inhibition of cell viability in a dose-dependent manner. | nih.gov |

| Human Gingival Fibroblasts | < 0.6 mM | Increased cell viability without affecting proliferation. | researchgate.net |

| Human Gingival Fibroblasts | ≥ 1.25 mM | Decreased cell viability and proliferation. | researchgate.net |

Impact on Cell Cycle Regulation

TEGDMA has been shown to induce cell cycle delay in mammalian cells, a process that can be triggered by DNA damage. nih.gov The effects on the cell cycle can vary depending on the cell type and the concentration of TEGDMA. In V79 Chinese hamster lung fibroblasts, which are p53 deficient, TEGDMA treatment led to an accumulation of cells in the G2 phase of the cell cycle. nih.gov Conversely, in p53 proficient human N1 fibroblasts, TEGDMA caused a reversible block in the G1 phase. nih.gov

For human pulp cells, lower concentrations of TEGDMA (1 mmol/l) resulted in a slight increase in the percentage of cells in the G1 phase, while higher concentrations (1.5-3 mmol/l) reduced the number of cells in the G1 phase and caused a significant increase in the percentage of cells in the G2 phase. nih.gov In murine macrophages, TEGDMA induced an increase in the sub-G0/G1 phase portion, which is indicative of apoptosis. nih.gov The impairment of the cell cycle is a key aspect of TEGDMA-induced cytotoxicity. nih.gov

Genotoxicity and Mutagenicity of TEGDMA

TEGDMA has demonstrated genotoxic and mutagenic effects in various cell types. nih.govresearchgate.netnih.gov These effects are believed to be a consequence of DNA damage. nih.gov

DNA Damage and Strand Breaks

Exposure to TEGDMA can lead to DNA damage, including the formation of DNA strand breaks. nih.govnih.gov In murine macrophage cell line RAW264.7, TEGDMA exhibited genotoxicity through a dose-related increase in DNA strand breaks. nih.gov The induction of DNA double-strand breaks (DSBs) is a particularly serious form of DNA damage. nih.govpocketdentistry.com The production of reactive oxygen species (ROS) by TEGDMA in human fibroblasts is considered a likely contributor to its ability to induce DSBs. nih.gov Studies have also shown that TEGDMA can cause DNA damage in immortalized human oral keratinocytes. nih.gov

Micronucleus Formation

A notable indicator of the genotoxic potential of TEGDMA is the induction of micronuclei. nih.govnih.gov Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their formation is a hallmark of genotoxic events. Research has shown a dose-related increase in the number of micronuclei in murine macrophage cell line RAW264.7 following exposure to TEGDMA. nih.gov

| Genotoxic Endpoint | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| DNA Strand Breaks | Murine Macrophage RAW264.7 | Dose-related increase in DNA strand breaks. | nih.gov |

| DNA Double-Strand Breaks | Human Gingival Fibroblasts | Induction of DSBs, likely via oxidative mechanisms. | nih.gov |

| Micronucleus Formation | Murine Macrophage RAW264.7 | Dose-related increase in the number of micronuclei. | nih.gov |

| DNA Damage | Human Oral Keratinocytes | Concentration-dependent DNA damage. | nih.gov |

Large Deletions of DNA Sequences

In addition to strand breaks and micronucleus formation, TEGDMA has been found to cause large deletions of DNA sequences, leading to a high mutation frequency. nih.govresearchgate.net This mutagenic effect further underscores the genotoxic potential of the compound. The ability to induce such significant alterations in the DNA sequence highlights a critical aspect of its biological impact.

Effects on DNA Synthesis Inhibition

This compound (TEGDMA) has been shown to interfere with fundamental cellular processes, including DNA synthesis. Research indicates that TEGDMA can cause deletions of DNA sequences, leading to a high frequency of mutations. researchgate.net This genotoxic potential is a critical aspect of its biological interaction. Studies using various cell lines have demonstrated that TEGDMA can induce a delay in the cell cycle, a common cellular response to DNA damage, allowing for repair before the cell progresses to the next phase. nih.gov

In mammalian cells, TEGDMA has been found to cause mutagenic effects, which are likely a consequence of the DNA damage it inflicts. nih.gov The induction of DNA strand breaks is a noted effect of TEGDMA, contributing to its genotoxicity. nih.govresearchgate.net This interference with DNA integrity and synthesis underscores the compound's significant biological activity at the molecular level.

Immunological and Inflammatory Responses to TEGDMA

TEGDMA is recognized for its capacity to elicit immunological and inflammatory responses. nih.gov The compound has been identified as a sensitizer (B1316253) in both clinical and professional settings. researchgate.net Its interaction with the immune system can lead to altered inflammatory responses and has been linked to adverse immune reactions. bohrium.comnih.gov The release of TEGDMA from dental materials can bring it into contact with cells of the immune system in the oral tissues, triggering these responses. nih.gov

Cytokine and Chemokine Modulation by TEGDMA

A key mechanism through which TEGDMA exerts its immunomodulatory effects is by altering the production of cytokines and chemokines. medicaljournalssweden.senih.govmdpi.commdpi.commdpi.com These signaling molecules are crucial for regulating immune responses and inflammation. mdpi.comfrontiersin.org

TEGDMA has been demonstrated to significantly modulate the production of a range of pro-inflammatory cytokines. medicaljournalssweden.senih.govmdpi.commdpi.commdpi.comresearchgate.net In studies using human peripheral blood mononuclear cells (PBMCs), exposure to TEGDMA led to increased production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-18 (IL-18). nih.govnih.govtandfonline.com

Specifically, exposure of human PBMCs to 500 μM of TEGDMA resulted in a significant increase in the production of IL-1β, IL-6, IL-8, and IL-18. nih.gov The production of Tumor Necrosis Factor-alpha (TNF-α) was also increased at this concentration. nih.govtandfonline.com However, at a higher concentration of 1000 μM, the production of TNF-α was significantly decreased. medicaljournalssweden.senih.gov In another study, TEGDMA, both alone and in combination with Bis-GMA, was found to increase the release of the pro-inflammatory chemokine IL-8 from neutrophils. bohrium.comnih.gov

Conversely, some research has shown that co-exposure to TEGDMA and filler particles from dental composites can lead to an additive attenuation of lipopolysaccharide (LPS)-induced IL-1β release from macrophage cell lines, while the release of TNF-α was not significantly affected. niom.nosigmaaldrich.com

Table 1: Effect of TEGDMA on Pro-inflammatory Cytokine Production in Human PBMCs

| Cytokine | TEGDMA Concentration | Observed Effect | Reference |

|---|---|---|---|

| IL-1β | 500 μM | Significantly Increased | nih.gov, nih.gov, tandfonline.com |

| IL-6 | 500 μM | Significantly Increased | nih.gov, nih.gov, tandfonline.com |

| IL-8 | 500 μM & 1000 μM | Significantly Increased | nih.gov, nih.gov, tandfonline.com |

| IL-18 | 500 μM & 1000 μM | Significantly Increased | nih.gov, nih.gov, tandfonline.com |

| TNF-α | 500 μM | Significantly Increased | nih.gov, tandfonline.com |

| TNF-α | 1000 μM | Significantly Decreased | nih.gov, medicaljournalssweden.se |

The immunomodulatory effects of TEGDMA also extend to anti-inflammatory cytokines, although this area is less extensively studied. mdpi.commdpi.com Anti-inflammatory cytokines like Interleukin-1 receptor antagonist (IL-1Ra) and Interleukin-10 (IL-10) play a crucial role in downregulating inflammatory responses. nih.govmedchemexpress.comnih.gov While TEGDMA exposure affects various cytokine groups, including pro-inflammatory cytokines and growth factors, its specific impact on the production of IL-1Ra and IL-10 requires further detailed investigation to fully understand the balance between pro- and anti-inflammatory signals it induces. nih.govtandfonline.com

Adjuvant Properties of TEGDMA

TEGDMA has been shown to possess adjuvant properties, meaning it can enhance the immune response to an antigen. mdpi.com In vivo studies in mice have demonstrated that when TEGDMA is co-administered with an antigen like ovalbumin (OVA), it leads to significantly higher levels of IgG and IgE anti-OVA antibodies in the blood compared to immunization with OVA alone. nih.govtandfonline.com This suggests that TEGDMA can act as an adjuvant, potentially contributing to the initiation of allergic reactions or mucosal inflammation. nih.govtandfonline.com This adjuvant capacity is linked to its ability to induce the production of pro-inflammatory cytokines. nih.gov

Inflammasome Activation (e.g., NLRP3)

The increased production of pro-inflammatory cytokines like IL-1β and IL-18 by cells treated with TEGDMA suggests the potential involvement of the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, upon activation, triggers the maturation and secretion of these potent inflammatory cytokines. researchgate.netnih.govnih.govstehliklab.orgvcu.edu It is speculated that the formation of the NLRP3 inflammasome may be the mechanism behind the TEGDMA-induced increase in IL-1β and IL-18 production, which then initiates a cascade involving the secretion of other pro-inflammatory cytokines. nih.govtandfonline.com However, further research is needed to definitively confirm the role of the NLRP3 inflammasome in the inflammatory response to TEGDMA. nih.govtandfonline.com

Impact on Leukocyte and Macrophage Function

TEGDMA has been shown to exert notable effects on the function of leukocytes and macrophages, key components of the innate immune system. Research indicates that TEGDMA can modulate the inflammatory responses of these cells.

Studies on the human monocyte cell line (THP-1) have demonstrated that non-cytotoxic concentrations of TEGDMA can inhibit the polarization of macrophages into both M1 and M2 phenotypes at the transcriptional level. nih.gov This inhibition was observed to be reversible upon removal of the monomer from the cell culture. nih.gov Specifically, TEGDMA was found to inhibit the expression of CD86 and CD206, surface markers for M1 and M2 macrophages respectively, when cells were co-treated with polarizing stimuli. nih.gov Furthermore, the release of tumor necrosis factor-alpha (TNF-α) by M1-stimulated cells and transforming growth factor-beta (TGF-β) by M2-stimulated cells was suppressed with co-treatment. nih.gov Morphological changes associated with macrophage polarization, such as an increase in cell volume, were also suppressed by TEGDMA. nih.gov

In the murine macrophage cell line RAW264.7, TEGDMA has been shown to induce cytotoxicity and genotoxicity in a concentration- and time-dependent manner. nih.gov This includes the induction of apoptosis, as evidenced by an increase in the sub-G0/G1 phase of the cell cycle and DNA ladder formation. nih.gov The genotoxic effects were demonstrated by a dose-related increase in micronucleus formation and DNA strand breaks. nih.gov The underlying mechanism for these effects in macrophages appears to involve DNA damage and the activation of caspases-3, -8, and -9. nih.gov

It has also been reported that TEGDMA can suppress the lipopolysaccharide (LPS)-induced secretion of interleukin-6 (IL-6) in primary human melanocytes, suggesting a capacity to dampen the immune response. dntb.gov.uaresearchgate.net

Cell-Specific Biological Effects of TEGDMA

The biological effects of TEGDMA are not uniform across all cell types. Its impact varies depending on the specific cell it interacts with, leading to a range of cellular responses.

TEGDMA can significantly affect the function and differentiation of human dental pulp cells (hDPCs), which are crucial for the formation of reparative dentin.

Research has consistently shown that TEGDMA inhibits the mineralization capacity of dental pulp cells. nih.govcore.ac.ukcapes.gov.brresearchgate.net Even at subtoxic concentrations, TEGDMA has been found to reduce the expression of genes related to mineralization in a concentration- and time-dependent manner. nih.govcore.ac.ukresearchgate.net These genes include collagen I, alkaline phosphatase (ALP), bone sialoprotein (BSP), osteocalcin (B1147995) (OCN), Runx2, and dentin sialophosphoprotein (DSPP). nih.govcore.ac.ukcapes.gov.brresearchgate.net For instance, a subtoxic concentration of 0.3 mM TEGDMA was shown to reduce the expression levels of these mineralization markers by 5% to 20% after 4 hours and by 50% after 12 hours. nih.govcore.ac.ukresearchgate.net

Furthermore, long-term exposure to TEGDMA (over 14 days) resulted in significantly lower alkaline phosphatase activity and calcium deposition in dental pulp cells. nih.govcore.ac.ukresearchgate.net These findings suggest that TEGDMA-induced downregulation of genes necessary for matrix deposition and crystal formation impairs the reparative dentin formation. nih.govcore.ac.uk Hypoxic conditions have been found to further inhibit the odontoblastic differentiation of hDPCs treated with TEGDMA, although it increased cell survival over time. nih.gov Specifically, TEGDMA-treated hDPCs showed lower mineralization potential under 3% oxygen compared to 21% oxygen. nih.gov

| Gene | Effect of TEGDMA | Reference |

|---|---|---|

| Collagen I | Decreased expression | nih.govcore.ac.uk |

| Alkaline Phosphatase (ALP) | Decreased expression and activity | nih.govcore.ac.uk |

| Bone Sialoprotein (BSP) | Decreased expression | nih.govcore.ac.uk |

| Osteocalcin (OCN) | Decreased expression | nih.govcore.ac.uk |

| Runx2 | Decreased expression | nih.govcore.ac.uk |

| Dentin Sialophosphoprotein (DSPP) | Decreased expression | nih.govcore.ac.uk |

This effect appears to be mediated through the regulation of key signaling molecules. TEGDMA has been found to decrease the mRNA and protein expression of osteoprotegerin (OPG), a known inhibitor of the osteoclastic/odontoclastic differentiation process, in a dose-dependent manner. nih.govnih.govresearchgate.netusp.br While the mRNA expression of receptor activator of nuclear factor-κB ligand (RANKL) remained unchanged, its protein expression was higher in TEGDMA-treated pulp cells compared to the control group. nih.govnih.govresearchgate.netusp.br The increase in RANKL protein and decrease in OPG protein are known to promote odontoclastic differentiation. Additionally, TEGDMA has been shown to inhibit osteoclast differentiation from bone marrow-derived macrophages. researchgate.netresearchmap.jp

Human gingival fibroblasts (HGFs) are another cell type in the oral cavity that is significantly affected by TEGDMA. Exposure to TEGDMA can lead to a dose- and time-dependent cytotoxicity in HGFs. nih.govbohrium.com At concentrations of 5 mM and 7.5 mM, TEGDMA was found to inhibit proliferation and induce apoptosis after 24 hours. nih.govbohrium.com

The cytotoxic mechanism of TEGDMA in fibroblasts is associated with a rapid and drastic depletion of cellular glutathione (GSH), a critical antioxidant. nih.gov This depletion can be observed within 15-30 minutes of exposure and is followed by the production of reactive oxygen species (ROS) after 3-4 hours. nih.gov The depletion of GSH and subsequent oxidative stress are believed to contribute significantly to the toxicity of TEGDMA in gingival and pulpal fibroblasts. nih.govresearchgate.net Furthermore, TEGDMA has been shown to induce mitochondrial damage in HGFs, as evidenced by the collapse of the mitochondrial membrane potential. researchgate.net

| Effect | Mechanism | Reference |

|---|---|---|

| Cytotoxicity | Dose- and time-dependent | nih.govbohrium.com |

| Apoptosis | Induced at 5 mM and 7.5 mM after 24 hrs | nih.govbohrium.com |

| Glutathione (GSH) Depletion | Early and drastic | nih.gov |

| Reactive Oxygen Species (ROS) Production | Late production | nih.gov |

| Mitochondrial Damage | Collapse of mitochondrial membrane potential | researchgate.net |

Oral keratinocytes, which form the primary barrier of the oral mucosa, are also susceptible to the effects of TEGDMA. Studies using immortalized human oral keratinocytes (OKF6/TERT2) have shown that TEGDMA can induce cyto- and genotoxic effects. nih.gov After 24 hours of exposure, TEGDMA concentrations of 2.5 mM and higher caused a significant reduction in total cell number and viability. nih.gov

TEGDMA was also found to cause concentration-dependent DNA damage in these cells. nih.gov Similar to its effect on fibroblasts, TEGDMA induced an early and rapid depletion of intracellular glutathione (GSH) in a concentration-dependent manner. nih.gov However, in contrast to fibroblasts, only moderate ROS formation was detected after 4 hours of treatment. nih.gov Interestingly, the observed DNA damage was not associated with the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), suggesting that oxidative stress may not be the primary cause of TEGDMA-dependent genotoxicity in these keratinocytes. nih.gov Furthermore, TEGDMA has been shown to affect the assembly of oral keratinocytes on a reconstituted basement membrane, leading to a delay in cell-to-cell communication and preventing the formation of multiple layers. nih.govmdpi.com

Melanocytes: Differentiation and Immune Function

Recent research has shed light on the impact of this compound (TEGDMA) on primary human melanocytes, the cells responsible for melanin (B1238610) production. Studies indicate that TEGDMA is more cytotoxic to melanocytes than other resin monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA). mdpi.comdoaj.org At a concentration of 2 mM, TEGDMA has been shown to significantly increase lactate (B86563) dehydrogenase (LDH) leakage, a marker of cell membrane damage, by 1.45-fold. mdpi.com While lower concentrations did not show immediate membrane damage, they did affect cellular viability. Specifically, a 2 mM concentration of TEGDMA led to a 44.26% reduction in cell viability. mdpi.com Interestingly, lower concentrations (0.25, 0.5, and 1 mM) were found to increase metabolic activity, as measured by the MTS assay. mdpi.com

A notable effect of TEGDMA on melanocytes is the alteration of their morphology, specifically an increase in dendricity, which is the formation of dendrites used for melanosome transport. mdpi.comnih.govnih.gov Significant morphological changes, including increased dendricity, were observed at concentrations as low as 0.25 mM. mdpi.comdoaj.org This effect on dendrite number and length at 0.25 mM TEGDMA was comparable to that of HEMA at a much higher concentration of 2 mM. mdpi.com However, TEGDMA did not appear to affect intracellular tyrosinase activity, a key enzyme in melanin synthesis. mdpi.comdoaj.org

From an immune function perspective, TEGDMA has demonstrated an ability to dampen the immune response in melanocytes. mdpi.comdoaj.org It has been shown to suppress lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) cytokine secretion to a greater extent than HEMA, indicating a significant impact on melanocyte homeostasis and their role in cutaneous immunity. mdpi.comdoaj.org

Table 1: Effects of TEGDMA on Human Melanocytes

| Parameter | TEGDMA Concentration | Observed Effect | Citation |

|---|---|---|---|

| Cytotoxicity (LDH leakage) | 2 mM | 1.45-fold increase | mdpi.com |

| Cell Viability (MTS assay) | 2 mM | 44.26% reduction | mdpi.com |

| Dendricity | ≥ 0.25 mM | Significant increase | mdpi.comdoaj.org |

| Intracellular Tyrosinase Activity | Up to 2 mM | No significant effect | mdpi.comdoaj.org |

| Immune Response (LPS-induced IL-6) | Not specified | Suppression | mdpi.comdoaj.org |

Other Oral and Systemic Cell Types (e.g., Lymphocytes, Neurons, Embryonic Palatal Mesenchymal Cells)

TEGDMA's influence extends to various other cell types within the oral cavity and systemically.

Lymphocytes: As a component of peripheral blood mononuclear cells (PBMCs), lymphocytes are exposed to TEGDMA that may leach from dental restorations. chemicalbook.com Studies on human PBMCs have shown that TEGDMA can modulate the production of various cytokines. nih.govnih.gov Exposure to TEGDMA at concentrations of 500 µM and 1000 µM for 24 hours resulted in significantly increased levels of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-18 (IL-18), Growth-Regulated Oncogene-alpha (GRO-α), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov At 500 µM, TEGDMA also significantly increased the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This suggests that TEGDMA has inflammatogenic properties and can act as an adjuvant, potentially interfering with the normal immune response. nih.govnih.gov Furthermore, studies on human lymphocytes have shown that TEGDMA can induce genotoxic effects, such as an increase in chromosome aberrations and sister chromatid exchanges, at concentrations lower than those causing cytotoxic damage. nih.gov

Neurons: The neurotoxicity of TEGDMA has been a subject of investigation. While detailed mechanisms are still being elucidated, studies have pointed towards TEGDMA's potential to induce adverse effects on neuronal cells. nih.gov Research on neuroblastoma cells, which are often used as a model for neurons, helps in understanding these mechanisms. youtube.com For instance, TEGDMA has been shown to inhibit Complex I of the mitochondrial electron transport system, leading to impaired ATP production and increased reactive oxygen species (ROS) generation, which are known pathways of neurotoxicity. nih.gov

Embryonic Palatal Mesenchymal Cells: TEGDMA has been shown to induce apoptosis in human embryonic palatal mesenchymal cells. mdpi.com This cytotoxic effect is linked to the induction of oxidative stress. mdpi.com Specifically, TEGDMA exposure has been associated with the involvement of NADPH oxidase 4 in the generation of reactive oxygen species and subsequent apoptosis in these cells. mdpi.com

Table 2: Effects of TEGDMA on Various Cell Types

| Cell Type | TEGDMA Concentration | Key Findings | Citation |

|---|---|---|---|

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 500 µM & 1000 µM | Increased production of pro-inflammatory cytokines (IL-8, IL-18, GRO-α, MCP-1). | nih.govnih.gov |

| Human Lymphocytes | 1 µM - 100 µM | Increased frequency of chromosome aberrations and sister chromatid exchanges. | nih.gov |

| Neuronal Cell Models | Not specified | Inhibition of mitochondrial Complex I, leading to oxidative stress. | nih.gov |

| Human Embryonic Palatal Mesenchymal Cells | Not specified | Induction of apoptosis via NADPH oxidase 4-mediated ROS production. | mdpi.com |

Sensitization and Allergic Reactions to TEGDMA

TEGDMA is recognized as a contact allergen and has the potential to cause sensitization, leading to allergic reactions. nih.govnih.gov The primary manifestation of this is allergic contact dermatitis (ACD), a delayed-type hypersensitivity (Type IV) reaction. nih.govnih.gov This occurs when the hapten (a small molecule like TEGDMA) combines with a skin protein, forming an antigen that sensitizes an individual's immune system. nih.gov Upon re-exposure, a localized inflammatory response occurs. nih.gov

In the context of dental applications, this can present as allergic contact stomatitis, an inflammatory reaction of the oral mucosa. nih.gov The adjuvant properties of TEGDMA, demonstrated by its ability to enhance antibody responses to other antigens, may contribute to its sensitizing potential. nih.gov This suggests that exposure to TEGDMA could not only induce a hypersensitivity reaction to the monomer itself but also potentially contribute to the initiation of allergies to other substances. nih.gov

The clinical presentation of TEGDMA-induced allergic contact dermatitis typically includes localized rashes, itching, and in some cases, eczema and chronic sores. nih.gov These reactions can affect both patients and dental professionals who come into contact with uncured resin materials.

Degradation and Elution of Tegdma from Polymerized Materials

Factors Influencing TEGDMA Release from Resin Composites

The release of TEGDMA from polymerized resin composites is not a simple, singular event but is influenced by a combination of material properties, procedural variables, and the dynamic conditions of the oral cavity. Understanding these factors is crucial for predicting the long-term stability and biocompatibility of dental restorations.

The degree of conversion (DC), which represents the percentage of methacrylate (B99206) groups that have reacted to form the polymer network, is a primary determinant of monomer elution. A lower DC results in a higher concentration of unreacted, mobile TEGDMA monomers trapped within the polymer matrix, which are then available to be leached out. researchgate.netnih.gov

Research has consistently demonstrated a strong inverse correlation between the DC and the amount of eluted TEGDMA. cda-adc.ca For instance, studies have shown that increasing the polymerization time from 5 seconds to 40 seconds significantly increases the DC, which in turn leads to a substantial decrease in the amount of leached TEGDMA. cda-adc.ca In one study, the amount of eluted TEGDMA decreased from 56.3 ± 9.3 μmol/l after 5 seconds of polymerization to 11.3 ± 2.0 μmol/l after 40 seconds. cda-adc.ca This highlights the critical importance of ensuring adequate light-curing time to maximize the DC and minimize monomer release. researchgate.netcda-adc.ca

Different types of resin composites can exhibit varying DC values, which impacts their elution profiles. For example, some bulk-fill composites have been shown to achieve a high DC, yet can still release significant amounts of TEGDMA. nih.govnih.gov This suggests that while DC is a major factor, other aspects of the material's composition also play a crucial role. nih.gov Conventional flowable composites with a lower DC have been observed to have a higher rate of TEGDMA and BisGMA elution compared to some bulk-fill alternatives. researchgate.netnih.gov

Table 1: Correlation between Degree of Conversion (DC) and TEGDMA Elution

| Composite Type | Polymerization Time (s) | Degree of Conversion (%) | Eluted TEGDMA (μmol/l) | Key Finding |

|---|---|---|---|---|

| Filtek™ Supreme XTE | 5 | 22.4 ± 1.9 | 56.3 ± 9.3 | A high inverse correlation was found between DC and the amount of eluted TEGDMA (-0.92). cda-adc.ca |

| Filtek™ Supreme XTE | 40 | 46.5 ± 2.6 | 11.3 ± 2.0 | Increasing polymerization time significantly reduces TEGDMA elution. cda-adc.ca |

| Venus® Diamond | 5 | 30.6 ± 2.1 | Not specified | A significant inverse correlation was found between DC and eluted TEGDMA (-0.50). cda-adc.ca |

| Venus® Diamond | 40 | 46.8 ± 1.2 | Not specified | Longer curing times lead to higher DC and lower elution. cda-adc.ca |

| TetricEvo Ceram® | 5 | 38.2 ± 2.0 | Not specified | A high inverse correlation was found between DC and eluted TEGDMA (-0.68). cda-adc.ca |

| TetricEvo Ceram® | 40 | 47.4 ± 2.1 | Not specified | Adequate polymerization (20-40s) is crucial for minimizing leachable substances. cda-adc.ca |

The elution of TEGDMA from resin composites is a dynamic process that changes over time. The typical release pattern is characterized by an initial "burst" of monomer release in the first few hours to days, followed by a slower, sustained release over a longer period. chemicalbook.comnih.gov This initial high rate of release is primarily attributed to the leaching of unreacted monomers from the superficial layers of the composite, including the oxygen inhibition layer. chemicalbook.comnih.gov

Studies have shown that the majority of unreacted monomers, potentially up to 90%, can be released within the first 24 hours after polymerization. chemicalbook.com The cumulative amount of eluted TEGDMA generally increases as a function of time, with some studies detecting release for up to 30 days or longer. nih.govnih.gov The release kinetics can often be described by a first-order model, indicating an initial rapid release that decreases as the concentration of leachable monomers diminishes. mdpi.com

For example, one study observed a linear elution kinetic for the first 26 hours, which then transitioned to a second linear phase with a lower slope for up to 86 hours. nih.gov Another investigation measuring monomer release at 1, 7, and 28 days found that the release increased over time. mdpi.com This time-dependent nature underscores that short-term measurements may not fully capture the total potential elution of TEGDMA over the clinical lifetime of a restoration.

The oral cavity presents a challenging environment for dental composites, with factors such as saliva, fluctuating pH, and temperature changes influencing the degradation of the material and the elution of TEGDMA. thieme-connect.denih.gov